

Technical Guide: Physicochemical Properties of Ethyl 6-Bromo-1H-indole-3-carboxylate

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Compound of Interest

Compound Name: ethyl 6-bromo-1H-indole-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Ethyl 6-bromo-1H-indole-3-carboxylate**, a marine-derived natural product with noted anti-tumor activity.^[1] The information is compiled from spectroscopic analysis and chemical synthesis, offering a foundational dataset for its application in research and development.

Physicochemical Data Summary

The structural and physical properties of **Ethyl 6-bromo-1H-indole-3-carboxylate** (CAS No. 103858-55-5) are summarized below.^{[2][3]} This data is crucial for its identification, handling, and use in experimental settings.

| Property | Value | Source |
|-------------------|---|---------------------|
| Molecular Formula | C ₁₁ H ₁₀ BrNO ₂ | Acros Pharmatech[3] |
| Molecular Weight | 268.11 g/mol | Sigma-Aldrich[2] |
| Canonical SMILES | CCOC(=O)C1=CNC2=C1C=C C(=C2)Br | Acros Pharmatech[3] |
| InChI Key | GBTDSENHTMLWAI- UHFFFAOYSA-N | Acros Pharmatech[3] |
| Appearance | Solid (Color and form not specified in literature) | Inferred |
| Melting Point | Not available in cited literature | |
| Solubility | While quantitative data is unavailable, indole esters are typically soluble in common organic solvents such as DMSO, ethyl acetate, and acetone. The related precursor, 6-bromo-1H-indole- 3-carbaldehyde, is highly soluble in DMSO. | Inferred |
| Storage | Store in a cool, dry, and well- ventilated area away from incompatible substances.[3] For solutions, storage at -80°C (6 months) or -20°C (1 month) under nitrogen is recommended for related compounds. | |

Spectroscopic and Analytical Data

The following spectral data were obtained from the characterization of the natural product isolated from the marine sponge *Pleroma menoui*.^[4]

| Technique | Data |
|---------------------|--|
| ¹ H NMR | (300 MHz, CDCl ₃) δ: 8.12 (1H, br s, NH), 8.08 (1H, d, J=8.4 Hz, H-C(4)), 7.82 (1H, d, J=1.8 Hz, H-C(7)), 7.78 (1H, d, J=3.0 Hz, H-C(2)), 7.37 (1H, dd, J=8.4, 1.8 Hz, H-C(5)), 4.39 (2H, q, J=7.2 Hz, H-C(2')), 1.38 (3H, t, J=7.2 Hz, H-C(3')) |
| ¹³ C NMR | (75.4 MHz, CDCl ₃) δ: 164.90 (s, C=O), 136.44 (s, C(7a)), 130.01 (d, C(2)), 125.58 (s, C(3a)), 124.94 (d, C(5)), 122.83 (d, C(4)), 115.58 (s, C(6)), 114.83 (d, C(7)), 109.41 (s, C(3)), 60.00 (t, C(2')), 14.84 (q, C(3')) |
| Mass Spec. (EI) | m/z (%): 269/267 (45, M ⁺), 241/239 (27, [M-CO] ⁺), 224/222 (100, [M-OCH ₂ CH ₃] ⁺) |
| UV Spectroscopy | Utilized to confirm the indole nature of the compound; specific λ _{max} values not reported. [4] |
| IR Spectroscopy | Utilized to confirm the indole nature and presence of functional groups; specific ν _{max} values not reported. [4] |

Experimental Protocols

The methodologies detailed below are based on the procedures used for the isolation and structural confirmation of **Ethyl 6-bromo-1H-indole-3-carboxylate**.[\[4\]](#)

Isolation and Purification

- **Extraction:** The lyophilized sponge tissue was extracted with 80% EtOH. The resulting extract was concentrated and partitioned between water and CH₂Cl₂.
- **Chromatography:** The organic residue was subjected to flash chromatography on a SiO₂ column using a hexane/ethyl acetate gradient. Fractions containing the target compound were further purified via reverse-phase HPLC (CH₃CN/H₂O, 62:38) to yield the pure substance.[\[4\]](#)

General Analytical Methods

- Melting Point: Determined using a Kofler hot-stage microscope.^[4]
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Varian XL-300 spectrometer (^1H at 300 MHz, ^{13}C at 75.4 MHz).^[4] Samples are typically dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). For indole compounds, it is crucial to use a high-purity solvent to avoid exchange of the N-H proton.^[5]
- Mass Spectrometry: Electron Impact (EI) mass spectra were obtained from a home-built spectrometer based on an ELFS-4-162-8-Extranuclear quadrupole.^[4] The presence of a bromine atom is confirmed by the characteristic isotopic pattern of two peaks (M and M+2) of nearly equal intensity.^[6]
- UV Spectroscopy: Spectra were recorded on a Perkin-Elmer Lambda-3 spectrophotometer.^[4]
- IR Spectroscopy: Spectra were obtained using a Perkin-Elmer 337 spectrometer.^[4]

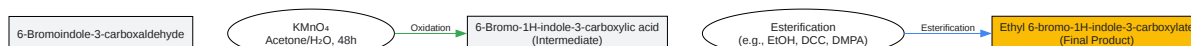
Synthetic Confirmation Protocol

The structure of the natural product was confirmed by synthesis from a known precursor.^[4]

- Oxidation: 6-Bromoindole-3-carboxaldehyde (9 mg, 0.04 mmol) was dissolved in 2 ml of a 1:1 acetone-water mixture.
- Potassium permanganate (KMnO_4) (8 mg, 0.05 mmol) was added to the solution.
- The mixture was stirred at room temperature for 48 hours, with reaction progress monitored by TLC.
- Esterification: The resulting carboxylic acid was esterified (specific reagents for this step, such as DCC/DMPA/EtOH, were mentioned in the reaction scheme but not detailed in the protocol text) to yield Ethyl 6-bromo-3-indolcarboxylate.^[4]
- Purification: The final product was purified by preparative silica-gel TLC using a 2:3 hexane-EtOAc mobile phase to yield the pure compound, whose physical data matched the isolated natural product.^[4]

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the chemical synthesis used to confirm the structure of **Ethyl 6-bromo-1H-indole-3-carboxylate**.^[4]



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Caption: Confirmatory synthesis of **Ethyl 6-bromo-1H-indole-3-carboxylate**.

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